(S)-6-Chloro-8-methoxychroman-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-6-Chloro-8-methoxychroman-4-amine is a chemical compound with a chroman structure, characterized by the presence of a chlorine atom at the 6th position and a methoxy group at the 8th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Chloro-8-methoxychroman-4-amine typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Chlorine Atom: The chlorine atom can be introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Methoxylation: The methoxy group can be introduced through a methylation reaction using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-6-Chloro-8-methoxychroman-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The amine group can participate in coupling reactions to form amides, ureas, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like sodium methoxide, sodium ethoxide, and amines can be used for substitution reactions.
Coupling Reactions: Reagents like carbodiimides, isocyanates, and acid chlorides are used for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, and coupling reactions can form amides or ureas.
Scientific Research Applications
(S)-6-Chloro-8-methoxychroman-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its activity on specific biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: The compound is used in studies to understand its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: It is used in the development of new materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of (S)-6-Chloro-8-methoxychroman-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-8-methoxychroman: Lacks the amine group, which may affect its biological activity and chemical reactivity.
8-Methoxychroman-4-amine: Lacks the chlorine atom, which may influence its pharmacokinetic properties.
6-Chloro-4-aminocoumarin: Contains a coumarin structure instead of a chroman ring, leading to different chemical and biological properties.
Uniqueness
(S)-6-Chloro-8-methoxychroman-4-amine is unique due to the specific combination of functional groups and stereochemistry, which can result in distinct biological activity and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C10H12ClNO2 |
---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
(4S)-6-chloro-8-methoxy-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H12ClNO2/c1-13-9-5-6(11)4-7-8(12)2-3-14-10(7)9/h4-5,8H,2-3,12H2,1H3/t8-/m0/s1 |
InChI Key |
HYPCZPWEOVDYDI-QMMMGPOBSA-N |
Isomeric SMILES |
COC1=CC(=CC2=C1OCC[C@@H]2N)Cl |
Canonical SMILES |
COC1=CC(=CC2=C1OCCC2N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.